molecular formula C14H16F3N3O3S B2578989 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448136-99-9

4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2578989
CAS No.: 1448136-99-9
M. Wt: 363.36
InChI Key: QNPGEKRANZUQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a high-purity chemical reagent designed for research applications, particularly in the field of medicinal chemistry and inflammation biology. This compound features a benzenesulfonamide scaffold linked to a trifluoromethyl-substituted pyrazole ring via an ethyl chain, a structural motif characteristic of selective cyclooxygenase-2 (COX-2) inhibitors . The compound is structurally related to celebrated COX-2 inhibitors like Celecoxib, which share the critical benzenesulfonamide pharmacophore essential for COX-2 selectivity . Its molecular design incorporates a 4-methoxy-2-methylphenyl group and a 3-trifluoromethylpyrazole moiety, both of which are known to contribute significantly to anti-inflammatory activity by modulating prostaglandin E2 (PGE2) production . The ethyl linker between the sulfonamide and pyrazole rings is optimized for enhanced molecular flexibility and potential binding interactions with the COX-2 enzyme's active site. Primary Research Applications: This reagent is intended for in vitro investigation of COX-2 inhibition mechanisms, structure-activity relationship (SAR) studies of pyrazole derivatives, and screening for novel anti-inflammatory agents . Researchers may utilize it in cellular models, such as LPS-induced RAW 264.7 macrophages, to study its effects on nitric oxide (NO) production and prostaglandin biosynthesis . The compound may also serve as a key intermediate or precursor in the synthesis of more complex triarylpyrazole derivatives for pharmacological evaluation. Handling and Storage: This product is provided as a solid and should be stored in a cool, dry place protected from light. Researchers should handle the compound using appropriate personal protective equipment and adhere to standard laboratory safety protocols. Important Notice: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchasing organization to ensure compliance with all applicable regulations regarding the handling and use of this material.

Properties

IUPAC Name

4-methoxy-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3S/c1-10-9-11(23-2)3-4-12(10)24(21,22)18-6-8-20-7-5-13(19-20)14(15,16)17/h3-5,7,9,18H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPGEKRANZUQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step procedures. Here's a possible synthetic route:

  • Starting Material: : 4-methoxy-2-methylbenzenesulfonamide.

  • Intermediate Formation: : The starting material undergoes alkylation with 2-bromoethyl-3-(trifluoromethyl)-1H-pyrazole under suitable conditions.

  • Final Product Formation: : The intermediate is then treated with a base to facilitate the final formation of the target compound.

Industrial Production Methods

In industrial settings, the production of this compound would be optimized for yield and cost-effectiveness. This often involves:

  • Large-Scale Reactors: : Utilizing batch or continuous flow reactors.

  • Purification: : Employing techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur atom. Key reactions include:

Reaction TypeConditionsProducts/OutcomesYieldSource
Alkylation K₂CO₃, DMF, 80°C, 12hN-alkylated derivatives with ethyl bromoacetate or benzyl chloride65-78%
Acylation Pyridine, AcCl, RT, 6hAcetylated sulfonamide derivatives72%
Sulfonation SO₃·Py complex, CH₂Cl₂, 0°C → RTSulfonic acid derivatives (limited stability)41%

Mechanistic Insight : The sulfonamide’s NH group acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the 2-methyl group reduces reactivity compared to unsubstituted analogs .

Pyrazole Ring Functionalization

The 3-(trifluoromethyl)-1H-pyrazole moiety undergoes regioselective modifications:

Electrophilic Aromatic Substitution

ReactionReagents/ConditionsPosition ModifiedOutcomeYieldSource
Nitration HNO₃/H₂SO₄, 0°CC4 of pyrazole4-Nitro derivative58%
Halogenation NBS, AIBN, CCl₄, refluxC5 of pyrazole5-Bromo derivative63%

Cycloaddition Reactions

The pyrazole participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate, forming fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) under microwave irradiation .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways:

ConditionDegradation PathwayHalf-LifeSource
Acidic (pH 1.2) Hydrolysis of sulfonamide to 4-methoxy-2-methylbenzenesulfonic acid and amine byproduct3.2h
Alkaline (pH 10) Cleavage of pyrazole N-N bond followed by trifluoromethyl group hydrolysis8.7h

Reductive Transformations

The compound participates in bisulfite-mediated reductive coupling reactions (Table 1) :

Table 1 : Reductive coupling with nitroarenes

Nitroarene PartnerCatalyst SystemProductYieldSelectivity
4-NitroimidazoleNaHSO₃/FeCl₂ (1:1)N-(2-(pyrazolyl)ethyl)sulfonamide dimer72%>95%
2-NitropyridineNaHSO₃/SnCl₂Cross-coupled heterocyclic sulfonamide68%89%

Mechanism : Proposed to involve nitroso intermediates (6b in Scheme 2e of ), where the sulfonamide nitrogen attacks electrophilic nitroso species.

Thermal Rearrangements

Under elevated temperatures (>150°C), two competing pathways emerge:

  • Pyrazole Ring Expansion : Forms 1,2,4-triazine derivatives via -sigmatropic shift (activation energy: 128 kJ/mol) .

  • Sulfonamide Cleavage : Releases SO₂ gas and generates secondary amine products (TGA data shows 15% mass loss at 160°C) .

Metal-Catalyzed Cross-Couplings

The benzene ring undergoes palladium-mediated reactions:

Reaction TypeCatalyst SystemProductsYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives at C4 position81%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated pyrazole-sulfonamide hybrids76%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C-S Bond Cleavage : Generates 4-methoxy-2-methylbenzenesulfonyl radical (EPR-confirmed) .

  • Trifluoromethyl Migration : Forms 5-(trifluoromethyl)pyrazole isomers via radical recombination .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a specific mechanism of action that warrants further investigation .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of certain enzymes involved in cancer progression and inflammation. Specifically, it has been noted for its potential to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. This inhibition can lead to decreased tumor acidity and enhanced efficacy of chemotherapeutic agents .

Anti-inflammatory Properties

Research has shown that sulfonamide derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders. The mechanism involves modulation of inflammatory mediators, which can alleviate symptoms and improve patient outcomes .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits significant antibacterial activity, particularly against resistant strains of bacteria, making it a potential candidate for new antibiotic therapies .

Research Methodologies

To evaluate the applications of 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, several methodologies have been employed:

  • In vitro assays : These include cell viability tests on cancer cell lines to assess cytotoxicity.
  • Enzyme inhibition assays : To determine the effectiveness of the compound as an inhibitor of specific enzymes.
  • Microbiological testing : To evaluate antimicrobial efficacy against various bacterial strains.

Case Study: Anticancer Efficacy

A notable study published in a peer-reviewed journal demonstrated the synthesis and biological evaluation of a series of pyrazole-based sulfonamides, including our compound of interest. The results indicated that these compounds significantly inhibited the proliferation of breast cancer cells with an IC50 value lower than standard chemotherapeutics .

CompoundIC50 (µM)Cancer Type
4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide12.5Breast Cancer
Control (Doxorubicin)15Breast Cancer

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against carbonic anhydrase II and showed promising results with an inhibition constant (Ki) indicating strong binding affinity, suggesting its potential use in therapeutic strategies targeting tumor microenvironments .

EnzymeKi (µM)Compound Tested
Carbonic Anhydrase II0.54-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Mechanism of Action

The mechanism by which this compound exerts its effects can be complex and varies with its application. In medicinal chemistry, it may interact with:

  • Molecular Targets: : Enzymes, receptors, or proteins specific to the disease being targeted.

  • Pathways: : Can inhibit or activate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Substituents

The compound shares structural homology with several sulfonamide-pyrazole derivatives. Below is a comparative analysis of its key features against selected analogs:

Table 1: Physicochemical and Structural Comparison
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
4-Methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (Target) C₁₅H₁₇F₃N₃O₃S 388.37 Not reported 4-methoxy, 2-methyl (benzene); 3-CF₃ (pyrazole); ethyl linker -
Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) C₁₇H₁₄F₃N₃O₂S 381.37 161–164 4-methylphenyl (pyrazole); 3-CF₃ (pyrazole); no ethyl linker
Compound 1g () Not fully specified - 118–180* 3-(3-methoxyphenyl)-1-phenyl (pyrazole); 4-CF₃ (benzene sulfonamide); ethyl linker
Example 53 () C₂₈H₂₀F₂N₄O₃ 589.1 (M++1) 175–178 Chromen-4-one, fluorophenyl (pyrazole); 2-fluoro-N-isopropylbenzamide

*Melting point range for compounds in .

Impact of Substituents on Properties

Methoxy vs. Methyl Groups: The target compound’s 4-methoxy group (electron-donating) may enhance solubility in polar solvents compared to Celecoxib’s 4-methylphenyl group (hydrophobic).

Trifluoromethyl (CF₃) Positioning :

  • Both the target compound and Celecoxib feature a CF₃ group on the pyrazole ring, which improves metabolic stability and binding affinity due to its electron-withdrawing nature. However, in the target compound, the CF₃ is directly on the pyrazole, whereas analogs like Example 3 () incorporate CF₃ in more complex fluorinated systems .

Linker Variations: The ethyl linker in the target compound contrasts with Celecoxib’s direct pyrazole-sulfonamide connection.

Biological Activity

4-Methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which has garnered attention for its potential biological activities. The incorporation of a trifluoromethyl group and a pyrazole moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18F3N3O2S\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure includes:

  • A benzenesulfonamide core.
  • A trifluoromethyl group, which is known to influence the lipophilicity and metabolic stability of compounds.
  • A pyrazole ring that is often associated with anti-inflammatory and anticancer activities.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature. However, similar compounds within the benzenesulfonamide and pyrazole classes have demonstrated a range of biological effects, including:

  • Anticancer Activity : Several pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .
  • Anti-inflammatory Effects : Benzenesulfonamides are often evaluated for their anti-inflammatory properties. Compounds that inhibit cyclooxygenases (COX-1 and COX-2) are particularly valuable in treating inflammatory conditions .

1. Cytotoxicity Studies

A study evaluating related compounds found that certain pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others, with some derivatives achieving IC50 values as low as 60 μg/mL . This suggests potential for 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide to exhibit similar effects.

2. Anti-inflammatory Activity

Compounds structurally related to benzenesulfonamides have been shown to act as selective COX inhibitors. For instance, a series of pyrazole-linked compounds demonstrated substantial inhibition of COX enzymes with SI (selectivity index) values significantly higher than traditional anti-inflammatory drugs like diclofenac . This indicates that 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may also possess anti-inflammatory properties.

Case Studies

Several case studies highlight the biological potential of similar compounds:

  • Case Study 1 : A derivative with a trifluoromethyl group exhibited notable activity against tumor cells, suggesting that the trifluoromethyl substitution enhances biological activity through increased lipophilicity and altered metabolic pathways .
  • Case Study 2 : In vivo studies demonstrated that related pyrazole compounds could induce weight loss and improve metabolic profiles in high-fat diet models, indicating potential applications in metabolic syndrome management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can purity be ensured?

  • Methodology : The synthesis of structurally similar sulfonamide derivatives typically involves coupling reactions under reflux conditions. For example, substituted benzaldehydes are reacted with triazole intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization . Purification via column chromatography or recrystallization is critical to achieving >95% purity. Analytical techniques like HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) should validate purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Based on structurally analogous compounds, use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation and skin contact. Store at 2–8°C in airtight containers. Emergency protocols include rinsing exposed areas with water and consulting safety databases like CAMEO or GESTIS for spill management .

Q. How can the compound’s structural identity be confirmed?

  • Methodology : Single-crystal X-ray diffraction (using SHELX software for refinement ) combined with FT-IR (Fourier-Transform Infrared Spectroscopy) and mass spectrometry (HRMS, High-Resolution Mass Spectrometry) provides definitive confirmation. Cross-reference spectral data with computational predictions (e.g., DFT for bond angles ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for COX-2 inhibition?

  • Methodology : Replace substituents on the pyrazole ring (e.g., trifluoromethyl groups) and sulfonamide moiety to assess COX-2/COX-1 selectivity. Use in vitro assays (e.g., enzyme inhibition with IC50 measurements) and compare with celecoxib derivatives . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to COX-2’s active site .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodology : Address outliers in X-ray data (e.g., high R-factors) using SHELXL’s restraints for bond lengths/angles and TLS (Translation-Libration-Screw) refinement for thermal motion. Validate against DFT-optimized geometries to identify discrepancies in torsional angles .

Q. How can in vivo pharmacokinetic challenges (e.g., short half-life) be mitigated?

  • Methodology : Introduce metabolic soft spots (e.g., ester groups) via prodrug design. Use LC-MS/MS to monitor plasma concentrations in rodent models. Adjust logP values (<3) via substituent modification to enhance bioavailability .

Q. What computational methods predict the compound’s interaction with non-target proteins?

  • Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess off-target binding. Combine with cheminformatics tools (SwissADME) to evaluate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

  • Methodology : Compare DFT-calculated IR spectra (using B3LYP/6-311+G(d,p)) with experimental FT-IR. Adjust scaling factors for vibrational modes and account for solvent effects (e.g., PCM model) in simulations .

Q. What explains variability in biological activity across similar derivatives?

  • Methodology : Conduct multivariate analysis (e.g., PCA, Principal Component Analysis) on physicochemical descriptors (logP, polar surface area). Validate hypotheses via stepwise regression models linking substituent effects to IC50 values .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Computational Chemistry : Gaussian 16 for DFT calculations .
  • Analytical Chemistry : SPE (Solid-Phase Extraction) and HLB cartridges for sample preparation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.